molecular formula C8H8ClFN2 B1526149 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride CAS No. 1354951-19-1

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride

Cat. No. B1526149
M. Wt: 186.61 g/mol
InChI Key: HIYDXMWZHARIBY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzeneboronic acid hydrochloride is used as intermediates . Hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions . It is an arylboronic acid .


Molecular Structure Analysis

The molecular structure of similar compounds like 3-Picolylamine has been studied . The empirical formula for 3-Picolylamine is C6H8N2 .


Chemical Reactions Analysis

3-(Aminomethyl)benzeneboronic acid hydrochloride is used as intermediates . Hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-Aminophenylboronic acid hydrochloride have been studied . It is a powder form and has a molecular weight of 173.41 .

Scientific Research Applications

  • Structural and Electronic Properties : A study focused on the energetic and structural properties of fluorobenzonitriles, including variants like 4-fluorobenzonitrile, provides insights into their formation enthalpies, vaporization/sublimation enthalpies, and electronic properties (Ribeiro da Silva et al., 2012).

  • Synthesis Applications : Research on the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, involving 2-fluorobenzonitrile, demonstrates the potential of fluorobenzonitriles in creating diverse chemical compounds (Ang et al., 2013).

  • Excited State Intramolecular Charge Transfer : A study examining the excited state intramolecular charge transfer and dual fluorescence in 4-aminobenzonitriles reveals significant insights into their photophysical properties (Zachariasse et al., 1996).

  • Carbon Dioxide Fixation : Research on the catalytic fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones indicates the role of fluorobenzonitriles in environmental chemistry and green chemistry applications (Kimura et al., 2012).

  • Polymer Solar Cells : A study on the use of 4-amino-2-(trifluoromethyl)benzonitrile in polymer solar cells highlights the application of fluorobenzonitriles in renewable energy technology (Jeong et al., 2011).

  • Biological Evaluation of Compounds : The synthesis and biological evaluation of a binuclear bridged Cr(III) complex containing 2-aminobenzonitrile underlines the relevance of fluorobenzonitriles in medicinal and biological research (Govindharaju et al., 2019).

  • Synthesis of Substituted Compounds : Studies on the synthesis of various compounds such as 3-Bromo-2-fluorobenzoic Acid and 3,3-difluoropiperidines, starting from 2-amino-6-fluorobenzonitrile, showcase the versatility of fluorobenzonitriles in chemical synthesis https://consensus.app/papers/entries-toward-33difluoropiperidines-verniest/0849ac94227e557ca7aab2781729862a/?utm_source=chatgpt" target="_blank">(Peng-peng, 2013; Verniest et al., 2008)

  • Radical Scavenging Activity : A study exploring the effect of donor and acceptor groups on the radical scavenging activity of phenol, including compounds like p-hydroxybenzonitrile, contributes to understanding the antioxidative properties of fluorobenzonitriles (Al‐Sehemi & Irfan, 2017).

  • Cancer Treatment Research : The synthesis of iron(II)-cyclopentadienyl compounds, including 4-aminobenzonitrile, and their strong activity against colorectal and triple negative breast cancer cells, shows the potential medical applications of fluorobenzonitriles (Pilon et al., 2020).

  • Inhibition Mechanism of Steel Corrosion : Research on the adsorption behavior and inhibition mechanism of aminobenzonitrile derivatives on steel surfaces, including studies of 2-aminobenzonitrile and 3-aminobenzonitrile, contributes to the understanding of corrosion protection (Saha & Banerjee, 2015).

Safety And Hazards

The safety data sheet for similar compounds like 3-(Aminomethyl)benzoic acid hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(aminomethyl)-4-fluorobenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYDXMWZHARIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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